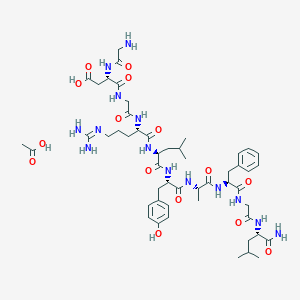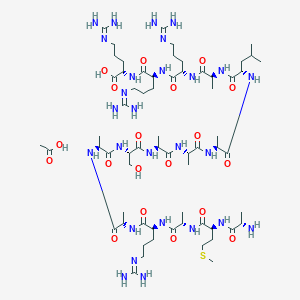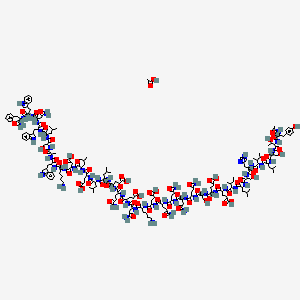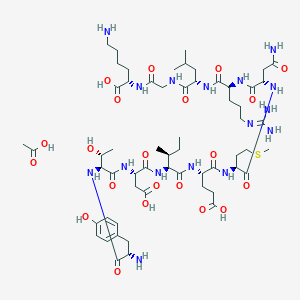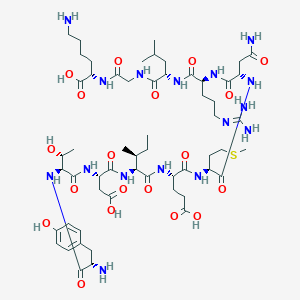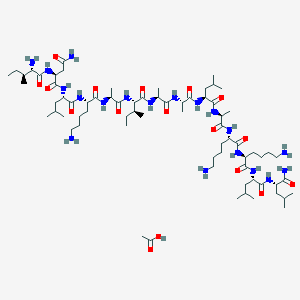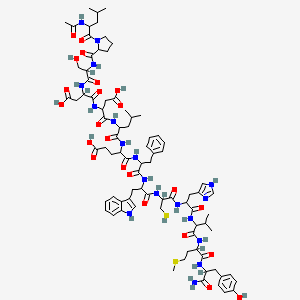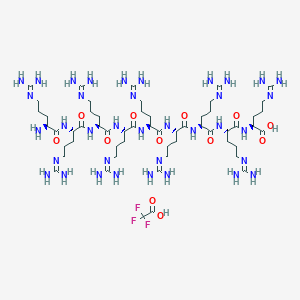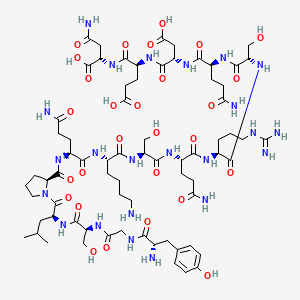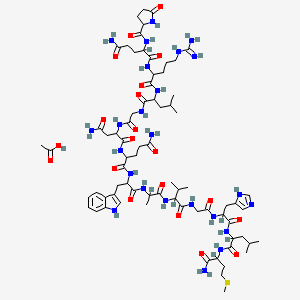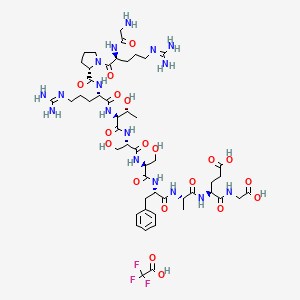
Crosstide trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Crosstide trifluoroacetate is a synthetic peptide substrate for Akt, a serine/threonine-specific protein kinase involved in various cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration . The formal name of this compound is glycyl-L-arginyl-L-prolyl-L-arginyl-L-threonyl-L-seryl-L-seryl-L-phenylalanyl-L-alanyl-L-α-glutamyl-glycine, trifluoroacetate salt . This compound is widely used in biochemical research, particularly in studies related to kinase activity and signaling pathways.
準備方法
Synthetic Routes and Reaction Conditions
Crosstide trifluoroacetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is typically obtained by cleaving the peptide from the resin using trifluoroacetic acid (TFA), which also removes the protecting groups from the amino acids .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is crucial for purifying the final product to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Crosstide trifluoroacetate primarily undergoes phosphorylation reactions, where a phosphate group is added to the serine or threonine residues by kinases such as Akt. This phosphorylation is essential for studying kinase activity and signaling pathways .
Common Reagents and Conditions
Phosphorylation: Typically involves the use of adenosine triphosphate (ATP) as the phosphate donor and specific kinases like Akt under physiological conditions (pH 7.4, 37°C).
Cleavage from Resin: Trifluoroacetic acid (TFA) is used to cleave the peptide from the solid support and remove protecting groups.
Major Products Formed
The major product formed from the phosphorylation reaction is the phosphorylated form of this compound, which can be analyzed using techniques such as mass spectrometry and HPLC .
科学的研究の応用
Crosstide trifluoroacetate is extensively used in scientific research, particularly in the following areas:
Chemistry: As a substrate in kinase assays to study enzyme kinetics and inhibitor screening.
Biology: To investigate signaling pathways involving Akt and other kinases.
Medicine: In the development of therapeutic agents targeting kinase-related diseases such as cancer and diabetes.
Industry: Used in the production of diagnostic kits and research reagents
作用機序
Crosstide trifluoroacetate exerts its effects by serving as a substrate for kinases, particularly Akt. The phosphorylation of Crosstide by Akt is a critical step in various signaling pathways. The molecular targets include serine and threonine residues within the peptide sequence, and the pathways involved are primarily related to cell survival, growth, and metabolism .
類似化合物との比較
Similar Compounds
Biotin-Crosstide trifluoroacetate: A biotinylated form of Crosstide used for affinity-based assays.
Trifluoroacetic acid (TFA): A commonly used reagent in peptide synthesis and purification.
Uniqueness
Crosstide trifluoroacetate is unique due to its specific sequence that makes it an ideal substrate for Akt. This specificity allows for precise studies of Akt activity and its role in various cellular processes, distinguishing it from other peptide substrates .
特性
分子式 |
C50H78F3N17O19 |
|---|---|
分子量 |
1278.3 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C48H77N17O17.C2HF3O2/c1-24(38(74)59-28(14-15-35(70)71)39(75)56-21-36(72)73)57-41(77)30(19-26-9-4-3-5-10-26)61-42(78)31(22-66)62-43(79)32(23-67)63-45(81)37(25(2)68)64-40(76)27(11-6-16-54-47(50)51)60-44(80)33-13-8-18-65(33)46(82)29(58-34(69)20-49)12-7-17-55-48(52)53;3-2(4,5)1(6)7/h3-5,9-10,24-25,27-33,37,66-68H,6-8,11-23,49H2,1-2H3,(H,56,75)(H,57,77)(H,58,69)(H,59,74)(H,60,80)(H,61,78)(H,62,79)(H,63,81)(H,64,76)(H,70,71)(H,72,73)(H4,50,51,54)(H4,52,53,55);(H,6,7)/t24-,25+,27-,28-,29-,30-,31-,32-,33-,37-;/m0./s1 |
InChIキー |
KBSHTPYYPODSQM-GCBPKDEWSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)CN)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


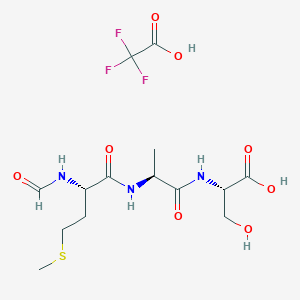
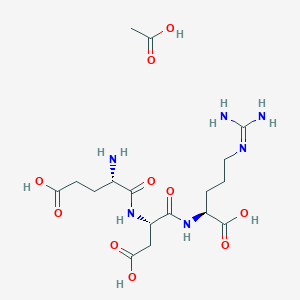
![acetic acid;1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10825666.png)
